

To-Pro-1: A Technical Guide to Excitation, Emission, and Experimental Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *To-Pro-1*

Cat. No.: *B136677*

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For Researchers, Scientists, and Drug Development Professionals

To-Pro-1 is a high-affinity, monomeric carbocyanine nucleic acid stain widely utilized in cellular and molecular biology. Its utility stems from its distinct fluorescent properties upon binding to double-stranded DNA (dsDNA). This technical guide provides an in-depth overview of **To-Pro-1**'s spectral characteristics, detailed experimental protocols for its application, and logical workflows for its use in assessing cell viability and as a nuclear counterstain.

Core Properties of To-Pro-1

To-Pro-1, also known as Thiazole Orange Iodide, is essentially non-fluorescent in its unbound state but exhibits a significant enhancement in fluorescence upon intercalation into the DNA double helix.^{[1][2][3]} A key characteristic of **To-Pro-1** is its cell impermeability, meaning it cannot cross the intact plasma membranes of live cells.^{[2][4][5]} This property makes it an excellent tool for identifying dead or membrane-compromised cells, a crucial aspect of apoptosis and necrosis studies.^{[1][6]}

The dye has a strong binding affinity for dsDNA and can also bind to RNA and single-stranded DNA, albeit with a lower fluorescence quantum yield.^[7] Its binding is not sequence-selective.^[7]

Spectral Properties

The excitation and emission spectra of **To-Pro-1** are critical for designing experiments and selecting appropriate filter sets for fluorescence microscopy and flow cytometry. While slight variations exist in the reported maxima, the values are generally consistent across different sources.

Property	Wavelength (nm)	Source(s)
Excitation Maximum	515	[1][2][5][8]
512	[4][5]	
Emission Maximum	531	[1][2][5][8]
533	[4][5]	
Recommended Laser	488 nm	[5]
Common Filter Set	525/30 nm	[5]

Experimental Protocols

Detailed methodologies are essential for the successful application of **To-Pro-1** in various experimental contexts. Below are protocols for its use in nucleic acid staining, flow cytometry for viability analysis, and as a nuclear counterstain in immunofluorescence.

Protocol 1: General Nucleic Acid Staining of Dead or Fixed Cells

This protocol provides a general procedure for staining nucleic acids in cells with compromised membranes.

Materials:

- **To-Pro-1** Iodide, 1 mM in DMSO[2]
- Phosphate-Buffered Saline (PBS)
- Cell suspension (e.g., Jurkat, HT-29) at 1×10^5 - 1×10^6 cells/mL[1]

- Fixative (e.g., 4% paraformaldehyde), if applicable
- Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS), if applicable[9]

Procedure:

- Cell Preparation:
 - For dead cell staining: Induce cell death through a desired method (e.g., treatment with camptothecin).[1]
 - For fixed cell staining: Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[10][11] Wash twice with PBS. If required for other antibodies, permeabilize with Triton X-100 for 10 minutes.[9]
- Staining Solution Preparation: Dilute the 1 mM **To-Pro-1** stock solution in PBS to a final working concentration. For microscopy, a concentration of 1-10 μM is often used.[12] For flow cytometry, a lower concentration of 25 nM to 1 μM is recommended.[12]
- Staining: Add the **To-Pro-1** staining solution to the cell suspension or fixed cells on a coverslip.
- Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[1]
- Washing: For microscopy, wash the cells three times with PBS to reduce background fluorescence.[1] For flow cytometry, washing may not be necessary.
- Visualization:
 - Fluorescence Microscopy: Mount the coverslip and visualize using a fluorescence microscope with appropriate filters (e.g., excitation around 488 nm and emission around 530-550 nm).[1]
 - Flow Cytometry: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard FITC filter (e.g., 530/30 nm).[1]

Protocol 2: Cell Viability Assessment by Flow Cytometry

This protocol details the use of **To-Pro-1** to distinguish between live and dead cell populations.

Materials:

- **To-Pro-1** Iodide, 1 mM in DMSO
- Phosphate-Buffered Saline (PBS)
- Cell suspension at 1×10^6 cells/mL in PBS
- Flow cytometry tubes

Procedure:

- **Cell Preparation:** Harvest and wash cells, then resuspend them in PBS at a concentration of 1×10^6 cells/mL.
- **Staining Solution Preparation:** Prepare a working solution of **To-Pro-1** in PBS. A final concentration of 100 nM is a good starting point for mammalian cells.[\[1\]](#)
- **Staining:** Add 5 μ L of the 100 nM **To-Pro-1** solution to 30 μ L of the cell suspension and mix gently.[\[1\]](#)
- **Incubation:** Incubate for 15 minutes at room temperature in the dark.[\[1\]](#)
- **Analysis:** Analyze the samples directly on a flow cytometer. Use a 488 nm laser for excitation and detect the emission in the green channel (e.g., 530-550 nm filter).[\[1\]](#) Live cells will have low fluorescence, while dead cells with compromised membranes will exhibit bright green fluorescence.

Protocol 3: Nuclear Counterstaining in Immunofluorescence (IF)

To-Pro-1 can be used as a nuclear counterstain in fixed and permeabilized cells for immunofluorescence applications.

Materials:

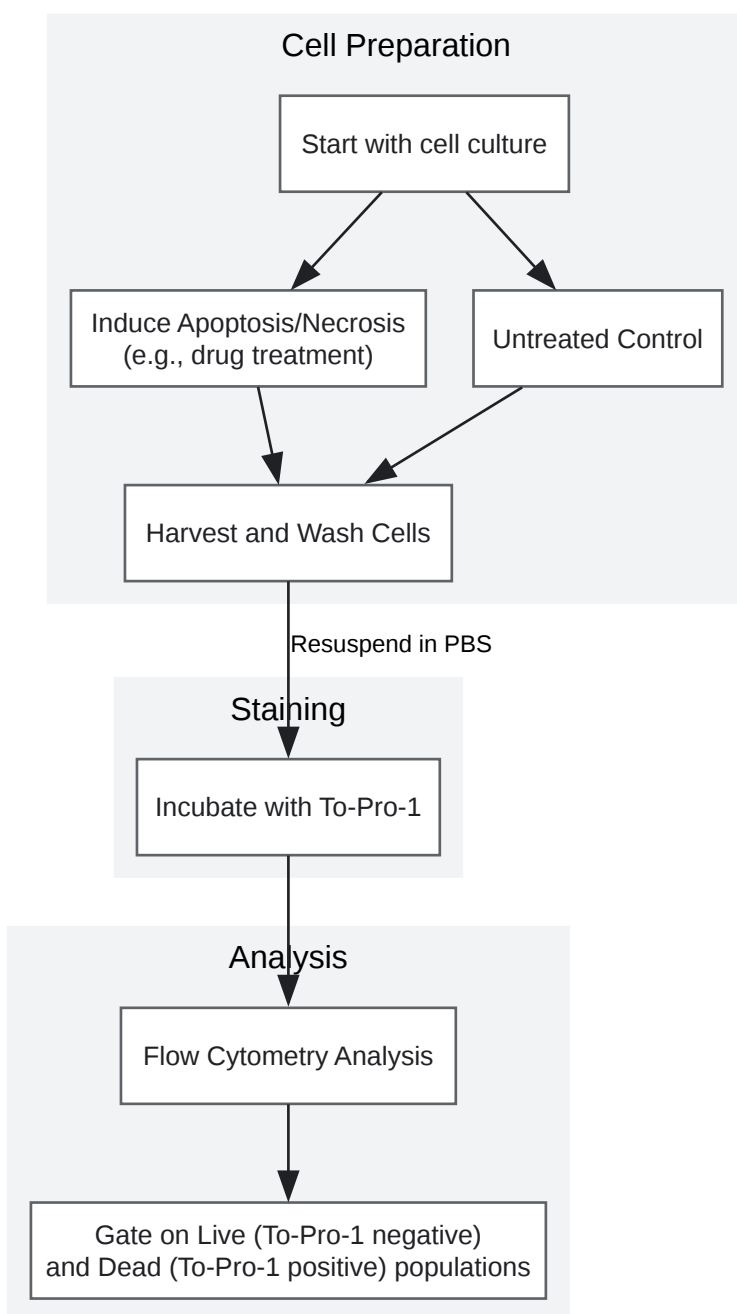
- **To-Pro-1** Iodide, 1 mM in DMSO
- Fixed and permeabilized cells on coverslips that have undergone primary and secondary antibody incubation
- Phosphate-Buffered Saline (PBS)
- Antifade mounting medium

Procedure:

- Immunostaining: Perform your standard immunofluorescence protocol for antigen labeling, including fixation, permeabilization, blocking, and incubation with primary and fluorescently-labeled secondary antibodies.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Washing: After the final wash step of the secondary antibody incubation, wash the coverslips three times with PBS for 5 minutes each.[\[9\]](#)
- Counterstaining Preparation: Dilute the 1 mM **To-Pro-1** stock solution in PBS to a final working concentration of 1-5 μ M.[\[12\]](#)
- Counterstaining: Add the diluted **To-Pro-1** solution to the coverslips and incubate for 5-15 minutes at room temperature in the dark.
- Final Washes: Wash the coverslips three times with PBS for 5 minutes each to remove unbound dye.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the samples using a fluorescence or confocal microscope. The **To-Pro-1** signal will delineate the nuclei in green, which should be spectrally separated from the other fluorophores used for your target proteins.

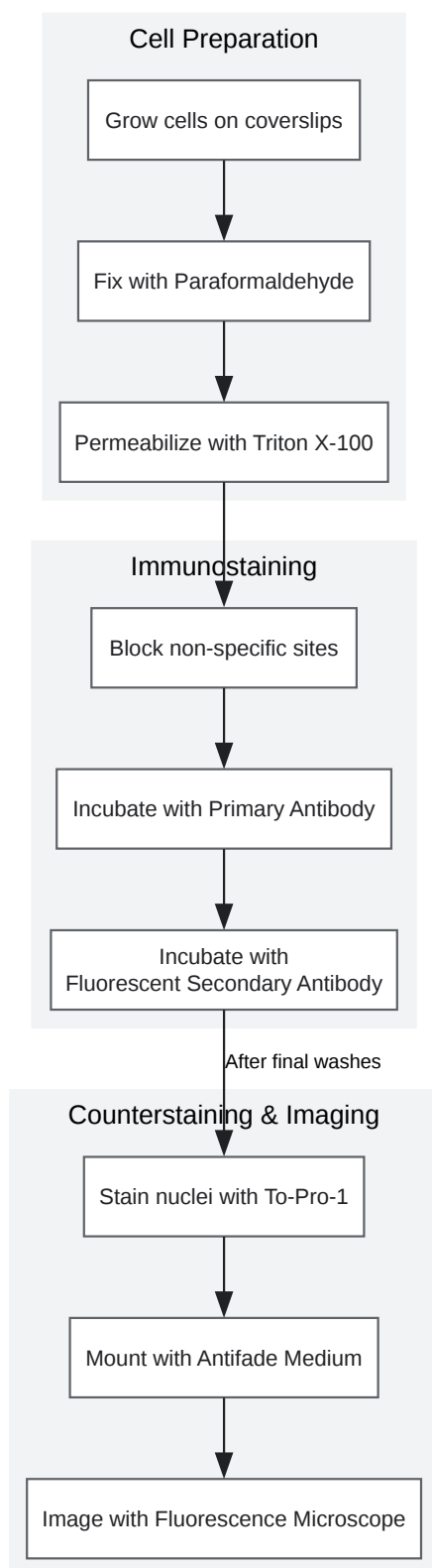
Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving **To-Pro-1**.



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Caption: Workflow for Cell Viability Assessment using **To-Pro-1** and Flow Cytometry.



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Caption: Workflow for Immunofluorescence with **To-Pro-1** Nuclear Counterstaining.

Conclusion

To-Pro-1 is a versatile and reliable fluorescent probe for the identification of dead or membrane-compromised cells and for nuclear counterstaining in fixed-cell imaging. Its bright fluorescence upon binding to nucleic acids and its inability to penetrate live cells provide a clear distinction between cell populations in viability assays. By following the detailed protocols and understanding the spectral properties outlined in this guide, researchers can effectively integrate **To-Pro-1** into their experimental workflows to obtain robust and reproducible results.

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- To cite this document: BenchChem. [To-Pro-1: A Technical Guide to Excitation, Emission, and Experimental Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b136677#to-pro-1-excitation-and-emission-spectra\]](https://www.benchchem.com/product/b136677#to-pro-1-excitation-and-emission-spectra)

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